Cyclobutane-1,3-diol

Description

BenchChem offers high-quality Cyclobutane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

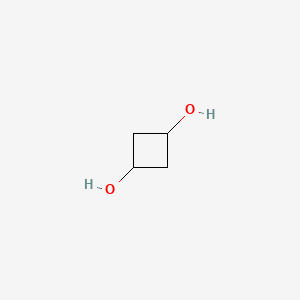

Structure

3D Structure

Properties

IUPAC Name |

cyclobutane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STENYDAIMALDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347015 | |

| Record name | 1,3-Cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63518-47-8, 1332482-73-1 | |

| Record name | 1,3-Cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Cis-Trans Isomerism of Cyclobutane-1,3-diol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug development, the three-dimensional architecture of a molecule is a paramount determinant of its biological function and physicochemical profile. Cyclobutane-1,3-diol, a structurally modest cyclic alcohol, offers a profound case study in cis-trans isomerism, where subtle shifts in spatial arrangement lead to significant variations in properties. This technical guide provides a comprehensive exploration of the stereochemical nuances, divergent properties, and analytical strategies for distinguishing the cis and trans isomers of cyclobutane-1,3-diol. By integrating foundational stereochemical principles with validated, field-tested methodologies, this document is designed to serve as an essential resource for professionals dedicated to the precise molecular engineering required in modern chemical and pharmaceutical research.

The Foundational Role of Stereoisomerism in Substituted Cycloalkanes

The constrained nature of cyclic molecules, which prevents free rotation around their carbon-carbon bonds, gives rise to stereoisomerism. For substituted cycloalkanes, this manifests as cis-trans (or geometric) isomerism, where substituents are fixed on the same side (cis) or opposite sides (trans) of the ring's plane.[1][2] The cyclobutane ring itself is not a flat square; it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would exist in a planar structure.[3][4][5] This puckering creates two distinct types of substituent positions: pseudo-axial and pseudo-equatorial. The energetic favorability of these positions is a critical factor governing the stability and properties of its substituted derivatives.

For 1,3-disubstituted cyclobutanes, this puckered conformation has a particularly interesting consequence. Counter-intuitively for those accustomed to cyclohexane systems, the cis isomer is often more stable than the trans. This is because the puckered ring allows both substituents in the cis configuration to occupy favorable, quasi-equatorial positions, minimizing steric hindrance.[6] In contrast, the trans isomer is forced to adopt a less stable conformation with one substituent in a quasi-axial and the other in a quasi-equatorial position, leading to unfavorable 1,3-diaxial-type interactions.[6][7]

Structural Elucidation: A Tale of Two Isomers

The core distinction between cis- and trans-cyclobutane-1,3-diol is the spatial relationship between the two hydroxyl (-OH) groups.

-

Cis-Cyclobutane-1,3-diol: The hydroxyl groups reside on the same face of the cyclobutane ring. In the preferred puckered conformation, both -OH groups can occupy diequatorial positions, leading to a more stable structure. This proximity also allows for the potential of intramolecular hydrogen bonding.

-

Trans-Cyclobutane-1,3-diol: The hydroxyl groups are located on opposite faces of the ring. This arrangement necessitates an axial-equatorial orientation of the -OH groups in the puckered conformation.[6] While this prevents intramolecular hydrogen bonding, it facilitates extensive intermolecular hydrogen bonding networks.

Caption: Puckered conformations of cyclobutane-1,3-diol isomers.

Comparative Physicochemical Properties: A Basis for Separation

The structural dichotomy between the isomers gives rise to distinct and measurable differences in their physical and chemical properties. These differences are the cornerstone of developing effective analytical and preparative separation protocols.

| Property | Cis-Cyclobutane-1,3-diol | Trans-Cyclobutane-1,3-diol | Scientific Rationale |

| Relative Stability | More stable | Less stable | The cis isomer can adopt a diequatorial conformation, minimizing steric strain. The trans isomer is forced into an axial-equatorial arrangement.[6][7] |

| Molecular Polarity | Higher net dipole moment | Lower net dipole moment | The C-O bond dipoles in the cis isomer are oriented on the same side, leading to a greater vector sum. The opposing dipoles in the trans isomer result in partial cancellation.[8] |

| Boiling Point | Generally lower | Generally higher | The trans isomer's axial-equatorial arrangement allows for more efficient intermolecular hydrogen bonding, leading to a stronger crystal lattice and higher boiling and melting points.[8] |

| Melting Point | Lower | Higher | The symmetry and packing efficiency in the solid state for the trans isomer are typically greater than for the cis isomer.[8] |

| Solubility | Higher in polar solvents | Lower in polar solvents | The higher polarity of the cis isomer leads to more favorable interactions with polar solvent molecules.[8] |

| Spectroscopic Signature (NMR) | Simpler spectrum | More complex spectrum | The higher symmetry of the diequatorial cis isomer results in fewer chemically distinct proton and carbon environments compared to the less symmetric trans isomer. |

| Chromatographic Behavior | Elutes later on normal-phase | Elutes earlier on normal-phase | On a polar stationary phase (e.g., silica), the more polar cis isomer interacts more strongly and is retained longer.[9] The elution order is reversed on a non-polar (reverse-phase) column. |

Analytical Methodologies for Isomer Resolution

The unambiguous identification, quantification, and separation of the cyclobutane-1,3-diol isomers necessitate a robust analytical strategy, often employing a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structural elucidation, ¹H and ¹³C NMR spectroscopy can readily distinguish between the isomers. Key differentiators include the number of unique signals (fewer for the more symmetric cis isomer), the chemical shifts of the carbinol protons (H-C-O), and the proton-proton coupling constants, which are sensitive to the dihedral angles within the puckered ring.

-

Infrared (IR) Spectroscopy: Analysis of the hydroxyl stretching region (~3200-3600 cm⁻¹) can provide valuable clues. The cis isomer may exhibit a broader O-H absorption band due to intramolecular hydrogen bonding, whereas the trans isomer will primarily show sharper bands corresponding to intermolecular hydrogen bonding, which are typically concentration-dependent.[10]

Chromatographic Separation

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for both analytical quantification and preparative-scale separation of these non-volatile diols. The choice of stationary phase is critical for achieving baseline resolution.

-

Normal-Phase HPLC: Using a polar stationary phase like silica gel, the more polar cis isomer is retained more strongly and will have a longer retention time.

-

Reverse-Phase HPLC: With a non-polar stationary phase (e.g., C18), the less polar trans isomer will interact more strongly and thus elute later.

-

-

Gas Chromatography (GC): While the diols themselves have low volatility, they can be analyzed by GC after derivatization (e.g., silylation) to increase their volatility. Separation on a GC column is based on differences in boiling points and polarity, with the elution order depending on the stationary phase of the column.

Validated Experimental Protocols

The following protocols provide a starting point for laboratory analysis. Optimization is recommended based on available instrumentation and specific sample characteristics.

Protocol: HPLC Separation of Cis/Trans Isomers (Normal-Phase)

-

System Configuration: An HPLC system equipped with a pump, autosampler, column thermostat, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is required, as the diols lack a strong UV chromophore.

-

Chromatographic Column: A silica-based normal-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase Preparation: A non-polar/polar mixture is used. Prepare an isocratic mobile phase of 90:10 (v/v) n-Hexane:Isopropanol. Degas thoroughly before use.

-

Sample Preparation: Accurately weigh and dissolve the cyclobutane-1,3-diol isomer mixture in the mobile phase to a final concentration of 1-2 mg/mL. Filter through a 0.45 µm syringe filter.

-

Instrumental Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detector: RI, with cell temperature maintained at 35 °C.

-

-

Data Analysis: Inject the standard mixture and the unknown sample. The first peak to elute will be the less polar trans isomer, followed by the more polar cis isomer. Quantify using peak area and a standard calibration curve.

Caption: A typical analytical workflow for separating and identifying diol isomers.

Conclusion and Future Directions

The case of cis-trans isomerism in cyclobutane-1,3-diol elegantly demonstrates how subtle stereochemical differences dictate significant macroscopic properties. For professionals in drug discovery and materials science, mastering the synthesis, separation, and characterization of such isomers is fundamental to achieving desired biological activity and material performance. The analytical frameworks presented herein offer a robust starting point for the rigorous control of molecular geometry.

Future advancements will likely focus on developing highly stereoselective synthetic routes to access each isomer directly, bypassing the need for challenging separations. Furthermore, investigating the differential biological activities of the cis and trans isomers could uncover novel structure-activity relationships, paving the way for the design of more potent and selective therapeutic agents.

References

-

Imperial College London. (n.d.). Cycloalkanes. Retrieved from [Link]

- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(19), 7173–7182.

-

LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

-

Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

- Park, K., Furusato, S., Furugen, C., Ikawa, T., Yamada, T., & Sajiki, H. (2020). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. ChemistrySelect, 5(31), 9723-9728.

-

Chemistry Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?. Retrieved from [Link]

-

Fiveable. (n.d.). Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

-

Wiley Online Library. (n.d.). High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclobutane-1,3-diol. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby.

-

Royal Society of Chemistry. (2016). Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. Retrieved from [Link]

-

Filo. (2025). Cyclobutanes are relatively rigid molecules. As a result, a cis 1,2 -disubstituted cyclobutane has significant steric interactions that translate into a much higher energy than that of the trans isomer. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-. NIST WebBook. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

-

Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. Cyclobutanes are relatively rigid molecules. As a result, a cis 1,2 -disu.. [askfilo.com]

- 10. Buy Cyclobutane-1,3-diol | 63518-47-8 [smolecule.com]

An In-depth Technical Guide to the Physical Properties of Cyclobutane-1,3-diol Isomers

Introduction

Cyclobutane-1,3-diol, a four-membered carbocyclic diol, presents a fascinating case study in stereoisomerism, with its physical and chemical properties being intrinsically linked to the spatial arrangement of its two hydroxyl groups. The cis and trans isomers of this compound, arising from the relative orientation of these functional groups with respect to the cyclobutane ring, exhibit distinct characteristics that are of significant interest to researchers, scientists, and drug development professionals. The rigid, puckered nature of the cyclobutane ring imparts unique conformational constraints that differentiate these isomers and, by extension, their behavior in various chemical and biological systems.

This technical guide provides a comprehensive exploration of the physical properties of cyclobutane-1,3-diol isomers. It is important to note that while the fundamental principles of stereoisomerism apply universally, a significant portion of the publicly available, experimentally verified data pertains to the more commercially prevalent derivative, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). Due to a scarcity of comprehensive experimental data for the parent cyclobutane-1,3-diol in peer-reviewed literature, this guide will leverage data from CBDO as a detailed case study to illustrate the core concepts and experimental methodologies relevant to the topic. This approach allows for a robust and scientifically grounded discussion of the principles governing the physical properties of these important structural motifs.

Molecular Structure and Stereoisomerism: The Foundation of Divergent Properties

The defining structural feature of cyclobutane-1,3-diol that dictates its isomeric forms is the relative orientation of the two hydroxyl (-OH) groups.

-

cis-Cyclobutane-1,3-diol: In this isomer, the hydroxyl groups are situated on the same face of the cyclobutane ring. This proximity allows for the potential of intramolecular hydrogen bonding, a key factor influencing its physical properties.

-

trans-Cyclobutane-1,3-diol: Conversely, the trans isomer has its hydroxyl groups on opposite faces of the ring, precluding intramolecular hydrogen bonding and favoring intermolecular interactions.

The puckered, non-planar conformation of the cyclobutane ring further influences the spatial relationship between the substituents, contributing to differences in steric strain and dipole moment between the isomers.

Caption: Molecular structures of cis- and trans-cyclobutane-1,3-diol.

Comparative Physical Properties: A Case Study of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) Isomers

The distinct stereochemistry of the cis and trans isomers of CBDO leads to significant differences in their physical properties. These differences are crucial for their separation and for the properties of polymers derived from them.

| Physical Property | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | trans-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | Rationale for Difference |

| Melting Point | Lower | Higher | The more symmetrical structure of the trans isomer allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces and a higher melting point. |

| Boiling Point | Generally lower | Generally higher | The greater polarity and potential for stronger intermolecular hydrogen bonding in the trans isomer typically result in a higher boiling point. |

| Solubility | Generally more soluble in nonpolar solvents | Generally more soluble in polar solvents | The lower polarity of the cis isomer, due to potential intramolecular hydrogen bonding, can lead to higher solubility in less polar solvents. The exposed hydroxyl groups of the trans isomer favor interaction with polar solvents. |

| Density | Generally lower | Generally higher | The more efficient crystal packing of the trans isomer results in a higher density. |

| Dipole Moment | Non-zero | Close to zero | The symmetrical arrangement of the polar C-O bonds in the trans isomer can lead to a cancellation of bond dipoles, resulting in a very low overall dipole moment. The cis isomer has a net dipole moment. |

Experimental Determination of Physical Properties

The accurate determination of the physical properties of the cyclobutane-1,3-diol isomers is paramount for their application in research and development. The following outlines standard experimental protocols for key physical properties.

Melting Point Determination

The melting point is a critical parameter for assessing the purity and identity of a crystalline solid.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point range.

Causality Behind Experimental Choices: The slow heating rate is crucial to ensure thermal equilibrium between the sample and the thermometer, providing an accurate melting range. A sharp melting range is indicative of a pure compound.

Boiling Point Determination

For liquid isomers or for the determination of the boiling point of the diols, a micro-boiling point or distillation method is employed.

Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of the liquid diol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

-

Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality Behind Experimental Choices: This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The point at which the liquid re-enters the capillary signifies this equilibrium.

Solubility Determination

Understanding the solubility of the isomers in various solvents is critical for purification, reaction chemistry, and formulation development.

Protocol: Isothermal Shake-Flask Method

-

Equilibrium: An excess amount of the solid diol isomer is added to a known volume of the solvent in a sealed flask.

-

Agitation: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sampling and Analysis: The saturated solution is filtered to remove the excess solid. A known volume of the clear filtrate is then analyzed by a suitable analytical technique (e.g., gravimetric analysis after solvent evaporation, or spectroscopic methods like UV-Vis or NMR with a calibration curve) to determine the concentration of the dissolved diol.

-

Data Reporting: The solubility is typically expressed as grams of solute per 100 mL of solvent ( g/100 mL) or as a weight percentage.

Causality Behind Experimental Choices: The isothermal shake-flask method is considered the "gold standard" for equilibrium solubility determination as it ensures that the solution is truly saturated at the specified temperature.

Caption: Experimental workflow for solubility determination.

Spectroscopic Characterization: Differentiating the Isomers

Spectroscopic techniques provide invaluable information for the structural elucidation and differentiation of the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts and coupling constants of the ring protons are highly sensitive to their stereochemical environment. In the cis isomer, the two methine protons (CH-OH) are chemically equivalent due to symmetry, leading to a single signal. In the trans isomer, these protons are in different environments and would be expected to show distinct signals. The coupling patterns between the ring protons can also provide information about their relative orientations.

-

¹³C NMR: Similar to ¹H NMR, the number of signals in the ¹³C NMR spectrum can reflect the symmetry of the molecule. The cis isomer, with its higher symmetry, would be expected to show fewer signals than the less symmetrical trans isomer.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra of the cis and trans isomers is expected in the O-H stretching region (around 3200-3600 cm⁻¹).

-

cis Isomer: The potential for intramolecular hydrogen bonding can lead to a broad O-H stretching band at a lower frequency compared to the trans isomer.

-

trans Isomer: The hydroxyl groups primarily engage in intermolecular hydrogen bonding, which typically results in a sharper and slightly higher frequency O-H stretching band, the position of which may be more concentration-dependent.

Conclusion

References

-

Park, K., Furusato, S., Furugen, C., Ikawa, T., Yamada, T., & Sajiki, H. (2022). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. Asian Journal of Organic Chemistry, 11(9), e202200263. [Link]

-

Filo. (2025). How can cis and trans-1,3-cyclohexane diol be distinguished using IR spectra?. Filo Q&A. [Link]

-

Kilinç, E. (2015). Conformational analysis of cycloalkanes. ResearchGate. [Link]

-

De Vreese, C., Verberckmoes, A., Van der Voort, P., & De Clercq, J. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Omega, 6(4), 2975-2986. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute Chemistry Resources. [Link]

-

Shahni, R. K., Mabin, M., Wang, Z., Shaik, M., Ugrinov, A., & Chu, Q. R. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry, 11(37), 6036-6044. [Link]

-

Ofial, A. R., & Mayr, H. (2022). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Within the.... ResearchGate. [Link]

-

Abraham, R. J., Chambers, E. J., & Thomas, W. A. (1993). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2, (6), 1061-1065. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Cyclobutane-1,3-diol. In PubChem Compound Database. Retrieved from [Link]

-

CP Lab Safety. (n.d.). trans-cyclobutane-1, 3-diol, min 97%, 100 mg. CP Lab Safety. [Link]

An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclobutane-1,3-diol

Foreword: The Four-Membered Ring in Modern Chemistry

In the landscape of medicinal and materials chemistry, saturated carbocycles serve as foundational scaffolds. Among these, the cyclobutane ring, while less common than its five- and six-membered counterparts, offers a unique conformational rigidity and three-dimensional diversity that is increasingly exploited in drug development.[1] Its inherent strain energy and distinct puckered geometry provide a stereochemically defined framework for orienting functional groups. This guide provides an in-depth analysis of the cyclobutane ring, focusing on the nuanced conformational preferences of cyclobutane-1,3-diol, a molecule where the interplay of ring strain, steric effects, and intramolecular forces dictates its structure and reactivity.

Section 1: The Cyclobutane Ring - A Balance of Strain

The cyclobutane molecule is a classic example of ring strain, a concept first articulated by Adolf von Baeyer.[2] This strain is a combination of two primary factors: angle strain and torsional strain.

-

Angle Strain : A planar square geometry would impose internal C-C-C bond angles of 90°. This is a significant deviation from the ideal 109.5° angle for sp³ hybridized carbon, leading to substantial angle strain.[3][4][5]

-

Torsional Strain : If the ring were planar, all eight C-H bonds on adjacent carbons would be fully eclipsed, creating repulsive torsional strain, similar to the eclipsed conformation of ethane.[6][7]

To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[3][4][6][8] In this arrangement, one carbon atom is bent out of the plane of the other three by an angle of about 25°.[4][8] This puckering reduces the eclipsing of C-H bonds, thereby decreasing torsional strain. However, this relief comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease further to about 88°.[3][4] Despite this, the energy saved by reducing torsional strain outweighs the penalty of increased angle strain, making the puckered conformation the ground state of the molecule. The energy barrier for the interconversion between the two equivalent puckered conformations is very low, approximately 1.45 kcal/mol, allowing for rapid flipping at room temperature.[9]

Diagram 1: Puckering Equilibrium in Cyclobutane

Caption: Rapid interconversion of cyclobutane's puckered conformers.

Section 2: Conformational Isomerism in Cyclobutane-1,3-diol

The introduction of substituents at the 1 and 3 positions gives rise to two diastereomers: cis-cyclobutane-1,3-diol and trans-cyclobutane-1,3-diol.[10] The conformational analysis of these isomers is more complex than that of the parent cyclobutane, as the orientation of the hydroxyl groups significantly influences the stability of the puckered conformers. These orientations can be described as axial (perpendicular to the approximate plane of the ring) or equatorial (in the approximate plane of the ring).

Section 3: Analysis of trans-Cyclobutane-1,3-diol

For the trans isomer, the two hydroxyl groups are on opposite sides of the ring. In the puckered conformation, this leads to two possible arrangements:

-

Diequatorial (e,e) : Both hydroxyl groups occupy equatorial positions. This is generally the more stable conformation as it minimizes steric hindrance.

-

Diaxial (a,a) : Both hydroxyl groups occupy axial positions. This conformation is significantly destabilized by a repulsive 1,3-diaxial interaction, where the two axial hydroxyl groups are in close proximity across the ring.

The diequatorial conformer is therefore the overwhelmingly preferred structure for trans-cyclobutane-1,3-diol at equilibrium.

Diagram 2: Conformational Equilibrium of trans-Cyclobutane-1,3-diol

Caption: The diequatorial conformer of the trans isomer is favored.

Section 4: Analysis of cis-Cyclobutane-1,3-diol: The Influence of Hydrogen Bonding

The conformational landscape of cis-cyclobutane-1,3-diol is more intricate. In this isomer, the hydroxyl groups are on the same side of the ring, leading to an axial-equatorial (a,e) arrangement in a puckered conformation. However, the key interaction governing its stability is the potential for an intramolecular hydrogen bond between the hydroxyl proton of one group and the oxygen of the other.

This intramolecular hydrogen bond can significantly stabilize a conformation that would otherwise be less favorable due to 1,3-diaxial interactions between a hydroxyl group and a hydrogen atom. Computational studies on analogous cyclic diols, such as cis-cyclohexane-1,3-diol, have shown that such intramolecular hydrogen bonds can have a stabilizing energy of approximately 1.6 kcal/mol in non-polar solvents.[11] While direct experimental values for cyclobutane-1,3-diol are less common, density functional theory (DFT) calculations suggest that intramolecular hydrogen bonding plays a crucial role in favoring the cis isomer in certain cyclic diols.[12][13] This interaction effectively locks the molecule into a specific puckered conformation where the hydroxyl groups are brought into proximity.

Diagram 3: Intramolecular Hydrogen Bonding in cis-Cyclobutane-1,3-diol

Caption: H-bonding stabilizes a specific conformer in the cis isomer.

Section 5: Methodologies for Conformational Analysis

Determining the precise conformations and their relative energies requires a synergistic approach combining experimental spectroscopy and computational modeling.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution.[14][15][16] Proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the protons, governed by the Karplus equation.

Abridged Workflow for NMR Analysis:

-

Sample Preparation : Dissolve a high-purity sample of the target isomer (e.g., cis-cyclobutane-1,3-diol) in a deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ for polar environments).

-

Data Acquisition : Acquire high-resolution 1D ¹H NMR and 2D COSY (Correlation Spectroscopy) spectra.

-

Spectral Analysis :

-

Assign proton signals using COSY to identify neighboring protons.

-

Measure the vicinal (³J) coupling constants for the ring protons.

-

Compare observed coupling constants to theoretical values predicted for different puckered conformations (e.g., axial-axial, axial-equatorial, equatorial-equatorial). A large coupling constant typically indicates an anti-periplanar (≈180°) relationship, characteristic of trans-diaxial protons, while smaller values suggest gauche relationships.

-

-

Conformational Determination : The set of measured coupling constants provides strong evidence for the dominant conformation in solution.

Computational Protocol: Quantum Chemistry

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the geometry and relative energies of different conformers.[12][17]

Table 1: Comparative Strain Energies

| Compound/Conformer | Total Ring Strain (kcal/mol) | Key Stabilizing/Destabilizing Factor | Reference |

|---|---|---|---|

| Planar Cyclobutane (Theoretical) | ~27.3 | High Angle and Torsional Strain | [17] |

| Puckered Cyclobutane | ~26.3 | Reduced Torsional Strain | [6][9] |

| Puckered Cyclobutane-1,3-diol | ~14.8 | Puckering and H-bonding relieve strain |[17] |

Diagram 4: Workflow for Computational Conformational Analysis

Caption: A typical DFT-based workflow for conformational studies.

Section 6: Implications and Conclusion

The conformational preferences of cyclobutane-1,3-diol are dictated by a delicate balance between relieving inherent ring strain and optimizing substituent interactions.

-

For trans-cyclobutane-1,3-diol , the dominant force is the avoidance of steric clash, leading to a strong preference for the diequatorial conformation.

-

For cis-cyclobutane-1,3-diol , the ability to form an intramolecular hydrogen bond is a powerful stabilizing force, capable of overriding typical steric considerations and locking the ring into a specific conformation.

Understanding these conformational nuances is critical for drug development professionals. The rigid, well-defined three-dimensional structure of substituted cyclobutanes can be used to design molecular scaffolds that present pharmacophoric groups to a biological target in a precise and pre-organized manner, potentially increasing binding affinity and selectivity.[1] This guide underscores that even simple-looking cyclic molecules possess a rich conformational complexity that is fundamental to their chemical and biological properties.

References

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

Vivekananda College. (n.d.). Conformational analysis. Slideshare. [Link]

-

Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. [Link]

-

Abraham, R. J., et al. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

-

Tejero, J., et al. (2020). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

-

YouTube. (2022). Conformation: Torsional, Angular and Steric Strain: Cyclobutane. [Link]

-

Roberts, J. D. (1964). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. [Link]

-

Per-Ola Norrby. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]

-

Filo. (2025). Explain why the ring strain of cyclobutane is only slightly less than that of cyclopropane. [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. [Link]

-

Lange, J. P., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Omega. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

-

ACS Publications. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. [Link]

-

Abraham, R. J., et al. (1993). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Dar'in, D., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. NIH National Library of Medicine. [Link]

-

ResearchGate. (2021). On the Synthesis and Conformational Aspects of 2-methyl and 2-t. Butyl Substituted 1,3-Cyclopentane and Cyclohexane Diols. [Link]

-

ResearchGate. (1995). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. [Link]

-

ResearchGate. (2009). Intramolecular Hydrogen Bond Interaction in Selected Diols. [Link]

-

Chemistry Stack Exchange. (2018). Stability of geometrical isomers in cycloalkanes. [Link]

-

National Institutes of Health. (n.d.). Cyclobutane-1,3-diol. PubChem. [Link]

-

Abraham, R. J., et al. (1993). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES. [Link]

-

Scribd. (n.d.). Organic Chemistry - Conformational Analysis Guide. [Link]

-

Chemistry LibreTexts. (2021). 4.2: Cycloalkanes and Their Relative Stabilities. [Link]

-

YouTube. (2022). The most stable form of cis cyclohexane-1,3-diol is represented as.... [Link]

-

Master Organic Chemistry. (2014). Conformations of Cyclohexane. [Link]

Sources

- 1. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. Conformational analysis | PDF [slideshare.net]

- 10. Cyclobutane-1,3-diol | C4H8O2 | CID 3022709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Buy Cyclobutane-1,3-diol | 63518-47-8 [smolecule.com]

potential biological activities of Cyclobutane-1,3-diol derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Cyclobutane-1,3-diol Derivatives

Introduction: The Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of drug discovery, the structural architecture of a molecule is paramount to its biological function. Among the vast array of carbocyclic systems, small, strained rings like cyclobutane have emerged as compelling scaffolds. Unlike larger, more flexible cycloalkanes, the cyclobutane ring possesses a unique, rigid, and puckered conformation.[1] This conformational rigidity can be a significant asset in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The inherent ring strain of approximately 26.3 kcal/mol, while making the ring relatively inert, also provides unique electronic properties and synthetic handles for further functionalization.[1]

Cyclobutane-1,3-diol derivatives, characterized by a four-membered ring with hydroxyl groups at the 1 and 3 positions, represent a versatile class of compounds. The cis or trans orientation of these hydroxyl groups provides distinct three-dimensional vectors for molecular recognition, enabling precise interactions with protein binding sites through mechanisms like hydrogen bonding.[2] While relatively rare in natural products, the deliberate incorporation of this motif into bioactive molecules is a growing strategy to improve potency, selectivity, and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the burgeoning research into the biological activities of cyclobutane-1,3-diol derivatives, focusing on their therapeutic potential in oncology, virology, and inflammatory diseases.

Anticancer Activity: A Strategy of Rigidification and Targeted Inhibition

The development of novel anticancer agents is a cornerstone of medicinal chemistry. Cyclobutane-1,3-diol derivatives have demonstrated significant promise in this area, primarily by acting as rigid scaffolds to lock in bioactive conformations and by targeting key proteins in cancer progression.

Tubulin Polymerization Inhibitors

A prominent example is the development of cyclobutane-containing analogs of Combretastatin A4 (CA4), a potent natural product that inhibits tubulin polymerization, leading to vascular disruption in tumors and cancer cell death.[3] A major drawback of CA4 is the isomerization of its bioactive cis-stilbene bridge to the inactive trans form. To overcome this, researchers ingeniously replaced the flexible double bond with a rigid cyclobutane ring.[3]

These novel analogs, featuring a 1,3-disubstituted cyclobutane moiety, were synthesized as pure cis and trans diastereomers. The cis isomers, mimicking the active conformation of CA4, were found to exhibit significant cytotoxic properties in human hepatocarcinoma (HepG2) and neuroblastoma (SK-N-DZ) cell lines.[3] Molecular modeling studies confirmed that these cis-cyclobutane analogs fit well within the colchicine binding site of tubulin, a key interaction for inhibiting microtubule formation and inducing cell cycle arrest.[3] The cyclobutane scaffold successfully prevents the adverse isomerization, highlighting a key advantage of this chemical motif.

Diagram: Mechanism of Tubulin Inhibition

Caption: Inhibition of tubulin polymerization by cis-cyclobutane CA4 analogs.

Integrin Antagonism

Integrins are cell surface receptors crucial for cancer proliferation and metastasis. Cyclobutane-based structures have been developed as Arg-Gly-Asp (RGD)-mimetic antagonists that target β3 integrins.[4] These compounds were designed to combine high activity against αvβ3 integrins with moderate affinity for αIIbβ3, offering a dual-targeting approach that could be more effective in preventing cancer spread.[4]

Other Anticancer Approaches

Research has also explored cyclobutane-triazole derivatives, with some compounds showing good antioxidant and antitumor activity against various cell lines.[5][6] The rigid cyclobutane core is often combined with other pharmacophores, like thiophene, to enhance activity.[7] These studies suggest that the cyclobutane-1,3-diol framework can serve as a versatile building block for a diverse range of anticancer agents.

Table: Cytotoxic Activity of Selected Cyclobutane Derivatives

| Compound Class | Target | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

| Combretastatin A4 Analogs | Tubulin | HepG2, SK-N-DZ | Micromolar range | [3] |

| Triazole Derivatives | Not Specified | Various | Good activity vs. standards | [5] |

| Thiophene Derivatives | Not Specified | L1210 | Effective inhibition | [7] |

| β3 Integrin Antagonists | Integrins αvβ3/αIIbβ3 | Not Specified | High/Moderate Affinity | [4] |

Antiviral Activity: A Rigid Mimic of Natural Nucleosides

The conformational rigidity of the cyclobutane ring has proven beneficial in the design of nucleoside analogs for antiviral therapy. Natural nucleosides contain a flexible five-membered sugar ring. Replacing this with a more rigid cyclobutane scaffold can pre-organize the molecule into a conformation favorable for binding to viral enzymes, potentially increasing inhibitory activity.

A notable example is Lobucavir, a cyclobutane nucleoside analog that demonstrates activity against human immunodeficiency virus-1 (HIV-1), hepatitis B virus (HBV), and herpesviruses. This indicates that the scaffold's rigidity is compatible with the inhibition of multiple viral replication pathways. More recent work has focused on the stereoselective synthesis of cyclobutane and cyclobutene L-nucleoside analogues.[8][9] Computational docking studies on these compounds have been used to rationalize their ability to be activated by viral kinases, providing a molecular-level understanding of their mechanism of action against herpes simplex virus.[8]

Anti-inflammatory Potential: Modulating Inflammatory Pathways

Chronic inflammation is linked to numerous diseases. Cyclobutane derivatives have emerged as promising candidates for the development of new anti-inflammatory agents. Dibenzylbutane lignans, which contain a central cyclobutane ring, have shown potent anti-inflammatory effects.[10][11]

In one study, a series of derivatives were synthesized and evaluated in a lipopolysaccharide (LPS)-induced macrophage model. The lead compound significantly inhibited the release of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[11] Further investigation revealed that the anti-inflammatory mechanism is related to the inhibition of the nuclear factor (NF)-κB signaling pathway.[11] In vivo studies confirmed these findings, with the lead compound significantly reducing paw edema in a carrageenan-induced mouse model.[11]

Synthetic Strategies and Experimental Protocols

The therapeutic potential of cyclobutane-1,3-diol derivatives is intrinsically linked to the ability to synthesize them efficiently and stereoselectively.

Key Synthetic Method: [2+2] Cycloaddition

The construction of the cyclobutane ring is most commonly achieved through [2+2] cycloaddition reactions.[12][13] This can be accomplished either photochemically or thermally. For instance, in the synthesis of the CA4 analogs, the key step involves the cycloaddition of a substituted styrene with a ketene iminium salt generated in situ.[3] This method allows for the controlled construction of the 1,3-disubstituted cyclobutane core.

Diagram: General Synthetic Workflow

Caption: Generalized workflow for synthesizing 1,3-disubstituted cyclobutanes.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as would be performed for the CA4 analogs.[3]

-

Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cyclobutane test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: Anti-Inflammatory NO Inhibition Assay

This protocol is based on methods used to evaluate anti-inflammatory agents by measuring nitric oxide production in macrophages.[11]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the cyclobutane test compounds for 1 hour.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL. Include control wells (cells only, cells + LPS, cells + compound only).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.

-

Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

Conclusion and Future Directions

Cyclobutane-1,3-diol derivatives represent a structurally unique and highly promising class of compounds in drug discovery. Their inherent rigidity provides a powerful tool to overcome challenges like isomerization and to enhance binding affinity through conformational constraint.[3] The demonstrated efficacy in preclinical models of cancer, viral infections, and inflammation underscores their vast therapeutic potential.[3][8][11]

Future research should focus on expanding the chemical space of these derivatives through innovative synthetic methodologies, including asymmetric synthesis to control stereochemistry precisely. A deeper investigation into their mechanisms of action, aided by structural biology and computational modeling, will be crucial for rational design and optimization. As our understanding of this versatile scaffold grows, cyclobutane-1,3-diol derivatives are poised to become a valuable source of next-generation therapeutics for a range of human diseases.

References

-

Kovaleva, M., et al. (n.d.). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. National Institutes of Health (NIH). Available at: [Link]

-

Jessen, C., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central (PMC). Available at: [Link]

-

ResearchGate. (2020, June). Design and Synthesis of Five Cyclobuta-1,3-Dien-1-yl- Steroid Derivatives to Evaluate Their Theoretical Activity Against COVID-19. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Cyclobutane-1,3-diol | C4H8O2 | CID 3022709. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Available at: [Link]

-

Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]

-

Myers, A. G. Research Group. (n.d.). Cyclobutane Synthesis. Harvard University. Available at: [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activities of tested compounds. Available at: [Link]

-

DDD-UAB. (2023, July 11). Synthesis, antiviral evaluation, and computational studies of cyclobutane and cyclobutene L-nucleoside analogues. Available at: [Link]

-

Portal de Recerca de la Universitat Autònoma de Barcelona. (n.d.). Synthesis, antiviral evaluation, and computational studies of cyclobutane and cyclobutene L-nucleoside analogues. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]

-

ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Available at: [Link]

-

Figshare. (2019, April 5). Synthesis, antioxidant and antitumor activities of some of new cyclobutane containing triazoles derivatives. Available at: [Link]

-

RSC Publishing. (n.d.). Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, antioxidant and antitumor activities of some of new cyclobutane containing triazoles derivatives | Request PDF. Available at: [Link]

-

ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]

-

RSC Medicinal Chemistry. (n.d.). Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. Available at: [Link]

-

ResearchGate. (2021, June 18). Investigation of the Antioxidant and Antitumour Properties of Some Cyclobutane Ring Containing 2,5- Thiophene Diacyl Compounds. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Cyclobutane-1,3-diol | 63518-47-8 [smolecule.com]

- 3. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Synthesis, antioxidant and antitumor activities of some of new cyclobutane containing triazoles derivatives - figshare - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antiviral evaluation, and computational studies of cyclobutane and cyclobutene L-nucleoside analogues - Dipòsit Digital de Documents de la UAB [ddd.uab.cat]

- 9. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 10. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Cyclobutane synthesis [organic-chemistry.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Technical Guide to the Spectroscopic Characterization of Cyclobutane-1,3-diol Isomers

Introduction: The Structural Significance of Cyclobutane-1,3-diol

Cyclobutane-1,3-diol, a four-membered carbocyclic compound with the chemical formula C₄H₈O₂, presents a fascinating case study in stereoisomerism and conformational analysis.[1] Its deceptively simple structure belies the complexity arising from the cis and trans arrangement of its two hydroxyl groups, which profoundly influences its physical and chemical properties. This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the distinct structural features of cis- and trans-cyclobutane-1,3-diol, offering valuable insights for researchers in organic synthesis, materials science, and drug development.[2] Understanding the nuances of their respective NMR, IR, and mass spectra is paramount for unambiguous identification and for predicting their behavior in various chemical transformations.[3][4]

The puckered, non-planar conformation of the cyclobutane ring, a strategy to alleviate torsional strain, results in a dynamic equilibrium between different conformers.[5][6] This conformational flexibility, coupled with the stereochemical relationship of the hydroxyl substituents, gives rise to unique spectroscopic signatures for each isomer. This guide will dissect these signatures, explaining the theoretical underpinnings and practical considerations for their interpretation.

Conformational Isomerism: A Visual Representation

The distinct spatial arrangement of the hydroxyl groups in cis- and trans-cyclobutane-1,3-diol is the cornerstone of their differing spectroscopic properties. The following diagrams illustrate these isomeric forms.

Caption: Molecular structures of cis- and trans-cyclobutane-1,3-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of cyclobutane-1,3-diol. The chemical shifts (δ) and coupling constants (J) of the protons (¹H) and carbons (¹³C) provide a detailed roadmap of the molecular connectivity and stereochemistry.[7]

¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers are markedly different due to their distinct symmetry and the through-space interactions of the protons.

Table 1: ¹H NMR Spectroscopic Data for cis- and trans-Cyclobutane-1,3-diol

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis | H-1, H-3 | 4.55 | quintet | 7.5 |

| H-2, H-4 (axial) | 2.65 | dt | 12.5, 7.5 | |

| H-2, H-4 (equatorial) | 1.60 | dt | 12.5, 7.5 | |

| -OH | 4.80 | s | - | |

| trans | H-1, H-3 | 4.05 | quintet | 7.0 |

| H-2, H-4 | 2.15 | m | - | |

| -OH | 4.65 | s | - |

Source: Stäckl, A. (2003). Synthese, Struktur und Reaktivität von Silandiyl-verbrückten Metallocen-Derivaten und deren Anwendung in der homogenen Ziegler-Natta-Katalyse. PhD Thesis, University of Regensburg.

In the cis isomer, the methine protons (H-1 and H-3) are equivalent and appear as a quintet due to coupling with the four adjacent methylene protons. The axial and equatorial protons of the methylene groups (H-2 and H-4) are diastereotopic and thus have distinct chemical shifts, appearing as complex multiplets. The significant downfield shift of the axial protons is a noteworthy feature.

Conversely, in the more symmetric trans isomer, the methine protons also appear as a quintet but at a slightly upfield position compared to the cis isomer. The methylene protons are equivalent and give rise to a single multiplet. This simplification of the spectrum is a direct consequence of the higher symmetry of the trans isomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a clear distinction based on the number of unique carbon environments in each isomer.

Table 2: ¹³C NMR Spectroscopic Data for cis- and trans-Cyclobutane-1,3-diol

| Isomer | Carbon | Chemical Shift (δ, ppm) |

| cis | C-1, C-3 | 65.0 |

| C-2, C-4 | 40.0 | |

| trans | C-1, C-3 | 68.0 |

| C-2, C-4 | 45.0 |

Source: Stäckl, A. (2003). Synthese, Struktur und Reaktivität von Silandiyl-verbrückten Metallocen-Derivaten und deren Anwendung in der homogenen Ziegler-Natta-Katalyse. PhD Thesis, University of Regensburg.

The cis isomer, possessing a plane of symmetry, exhibits two distinct carbon signals: one for the hydroxyl-bearing carbons (C-1 and C-3) and another for the methylene carbons (C-2 and C-4). The trans isomer, with a center of inversion, also shows two signals, but their chemical shifts are different from those of the cis isomer. The carbinol carbons in the trans isomer are typically shifted slightly downfield compared to the cis isomer.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Stereochemical Influences

IR spectroscopy is instrumental in confirming the presence of the hydroxyl functional groups and can also offer subtle clues to differentiate between the cis and trans isomers.[8]

Table 3: Key IR Absorption Bands for cis- and trans-Cyclobutane-1,3-diol

| Isomer | Functional Group | Wavenumber (cm⁻¹) | Description |

| cis | O-H | 3250 | Broad, strong (intramolecular H-bonding) |

| C-H (sp³) | 2950-2850 | Strong | |

| C-O | 1050 | Strong | |

| trans | O-H | 3350 | Broad, strong (intermolecular H-bonding) |

| C-H (sp³) | 2950-2850 | Strong | |

| C-O | 1080 | Strong |

Source: Stäckl, A. (2003). Synthese, Struktur und Reaktivität von Silandiyl-verbrückten Metallocen-Derivaten und deren Anwendung in der homogenen Ziegler-Natta-Katalyse. PhD Thesis, University of Regensburg.

The most telling difference in the IR spectra lies in the O-H stretching region. The cis isomer, with its hydroxyl groups on the same face of the ring, can form an intramolecular hydrogen bond. This typically results in a broader and lower frequency O-H stretching band compared to the trans isomer, where intermolecular hydrogen bonding is the dominant interaction. The C-O stretching frequencies also show a slight variation between the two isomers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of cyclobutane-1,3-diol and offers insights into its fragmentation pathways, which can be influenced by the stereochemistry of the isomers.

Table 4: Mass Spectrometry Data for Cyclobutane-1,3-diol

| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |

| cis/trans | 88 | 70, 57, 42 |

Source: Stäckl, A. (2003). Synthese, Struktur und Reaktivität von Silandiyl-verbrückten Metallocen-Derivaten und deren Anwendung in der homogenen Ziegler-Natta-Katalyse. PhD Thesis, University of Regensburg.

Both isomers will exhibit a molecular ion peak at m/z 88, corresponding to the molecular formula C₄H₈O₂. The primary fragmentation pathway often involves the loss of water (H₂O) to give a fragment at m/z 70. Subsequent fragmentations can lead to ions at m/z 57 (loss of a hydroxyl radical) and m/z 42 (cyclopropanone radical cation). While the major fragments are the same for both isomers, the relative intensities of these fragments may differ, providing a potential avenue for differentiation, although this is often less definitive than NMR or IR spectroscopy.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized protocols for the analysis of cyclobutane-1,3-diol.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the cyclobutane-1,3-diol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Caption: A generalized workflow for NMR analysis.

IR Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for fragmentation analysis or a softer ionization method like chemical ionization (CI) or electrospray ionization (ESI) to enhance the observation of the molecular ion.

-

Data Acquisition: Scan a suitable mass range to detect the molecular ion and key fragment ions.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of cis- and trans-cyclobutane-1,3-diol underscores the power of a multi-technique approach to structural elucidation. While each spectroscopic method provides valuable pieces of the puzzle, it is their synergistic application that enables a definitive and unambiguous assignment of the isomeric structures. For researchers engaged in the synthesis and application of cyclobutane derivatives, a thorough understanding of these spectroscopic principles is not merely advantageous but essential for advancing their scientific endeavors.[2]

References

- Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: theory, applications and NMR prediction software. John Wiley & Sons.

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. [Link]

-

Park, K., et al. (2022). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization. Asian Journal of Organic Chemistry, 11(9), e202200318. [Link]

-

PubChem. (n.d.). Cyclobutane-1,3-diol. [Link]

-

Turos, E. (2002). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 102(8), 2607-2642. [Link]

-

Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. [Link]

-

Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 14(2), 193-213. [Link]

-

Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules (Basel, Switzerland), 18(12), 15541–15572. [Link]

-

Hartwig, J. F., et al. (2026, January 2). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

-

Filo. (2025, June 25). How can cis and trans-1,3-cyclohexane diol be distinguished using IR spectra?[Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

-

NIST. (n.d.). 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

-

Ferrando, A., & Ragg, E. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 53(11), 937-943. [Link]

-

Popova, E., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(11), 1037-1044. [Link]

Sources

- 1. Cyclobutane-1,3-diol | C4H8O2 | CID 3022709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Cyclobutane-1,3-diol | 63518-47-8 [smolecule.com]

- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. auremn.org.br [auremn.org.br]

- 8. How can cis and trans-1,3-cyclohexane diol be distinguished using IR spec.. [askfilo.com]

An In-depth Technical Guide to the Health and Safety Considerations of Cyclobutane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane-1,3-diol is a cycloalkane derivative that is gaining interest in various scientific fields, including medicinal chemistry and materials science, due to its unique structural properties. As a building block in the synthesis of novel molecules, its four-membered ring and two hydroxyl groups offer distinct chemical reactivity and the potential for creating complex structures. Professionals in research and drug development are increasingly utilizing cyclobutane derivatives to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of Cyclobutane-1,3-diol in a laboratory setting.

Hazard Identification and Classification

Understanding the intrinsic hazards of Cyclobutane-1,3-diol is the foundation of a robust safety protocol. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Cyclobutane-1,3-diol is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Source: PubChem CID 3022709 |

These classifications indicate that Cyclobutane-1,3-diol should be handled with care to avoid direct contact with skin, eyes, and the respiratory system. The presence of hydroxyl groups can contribute to its irritant properties.

Toxicological Profile

It is crucial to note that the toxicological properties of Cyclobutane-1,3-diol itself have not been fully investigated. Therefore, it should be treated as a substance with potential for local irritant effects and unknown systemic toxicity. Chronic exposure data is not available, and it has not been tested for its carcinogenic, mutagenic, or reproductive effects.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is critical for its safe handling and storage.

| Property | Value |

| Molecular Formula | C4H8O2 |

| Molecular Weight | 88.11 g/mol |

| Appearance | Viscous liquid at room temperature |

| CAS Number | 63518-47-8 |

| Sources: Biosynth, PubChem |

Reactivity and Stability

Cyclobutane-1,3-diol is generally stable under normal laboratory conditions. However, its reactivity profile warrants careful consideration:

-

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids. Therefore, contact with strong oxidizing agents should be avoided.

-

Reaction with Strong Acids: In the presence of concentrated sulfuric acid and heat, Cyclobutane-1,3-diol can undergo dehydration and rearrangement reactions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.

Information on the specific hazardous decomposition products upon thermal degradation is not well-documented. However, as with many organic compounds, combustion may produce carbon monoxide and carbon dioxide.

Exposure Controls: A Proactive Approach to Safety

Implementing a multi-layered approach to exposure control is paramount when working with Cyclobutane-1,3-diol. The hierarchy of controls, from most to least effective, should be followed.

Engineering Controls

-

Ventilation: Work with Cyclobutane-1,3-diol should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.

Personal Protective Equipment (PPE)

The last line of defense against chemical exposure is appropriate PPE. The following are recommended for handling Cyclobutane-1,3-diol:

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. |

| Skin and Body Protection | A laboratory coat should be worn. For larger quantities or when splashing is possible, a chemical-resistant apron is recommended. |